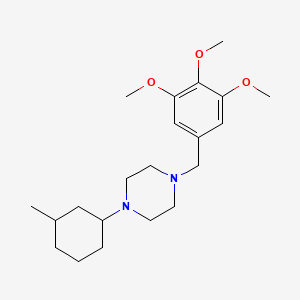

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylcyclohexyl group and a 3,4,5-trimethoxybenzyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

Preparation of 3-Methylcyclohexylamine: This can be synthesized from 3-methylcyclohexanone through reductive amination using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine.

Preparation of 3,4,5-Trimethoxybenzyl Chloride: This can be synthesized by reacting 3,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

Formation of the Piperazine Derivative: The final step involves the reaction of 3-methylcyclohexylamine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are pivotal in mood regulation and psychiatric disorders. Studies suggest that derivatives with similar structures exhibit anxiolytic and antidepressant effects, indicating potential applications in treating anxiety disorders and depression.

Antitumor Activity

Recent investigations have explored the antitumor potential of piperazine derivatives. Preliminary studies suggest that 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This property positions it as a candidate for further development in oncology.

Analgesic Properties

Given the global demand for effective pain management therapies, compounds like this one are being evaluated for their analgesic properties. The piperazine scaffold is known to modulate pain pathways, potentially offering new avenues for chronic pain treatment.

Case Study 1: Neuropharmacological Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and evaluated their binding affinity to serotonin receptors. The findings indicated that compounds similar to this compound exhibited significant receptor affinity and showed promise in preclinical models of depression .

Case Study 2: Antitumor Activity Assessment

A recent study conducted by the Institute of Cancer Research demonstrated that piperazine derivatives could induce apoptosis in breast cancer cell lines. The study highlighted the efficacy of compounds structurally related to this compound in reducing tumor growth in vivo .

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, including mood stabilization and antipsychotic activity.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methylcyclohexyl)-4-benzylpiperazine: Similar structure but lacks the methoxy groups on the benzyl ring.

1-(3-Methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure with different positions of methoxy groups.

1-(3-Methylcyclohexyl)-4-(3,4-dimethoxybenzyl)piperazine: Similar structure with fewer methoxy groups.

Uniqueness

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of three methoxy groups on the benzyl ring, which can significantly influence its pharmacological properties and interactions with molecular targets. The specific arrangement of these groups may enhance its binding affinity and selectivity for certain receptors, making it a valuable compound for research and drug development.

Biological Activity

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic compound with potential biological activity. Its molecular formula is C23H36N2O7, and it has a molecular weight of 452.5 g/mol. The compound is recognized for its structural complexity and is being studied for various pharmacological effects.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Research indicates that piperazine derivatives can act as antagonists or agonists at these receptors, influencing mood, cognition, and potentially exhibiting antipsychotic properties.

Pharmacological Properties

- Dopamine Receptor Antagonism : Studies have shown that similar piperazine compounds can inhibit dopamine D2 receptors, which may be relevant in the treatment of schizophrenia and other mood disorders .

- Serotonin Receptor Modulation : The compound's structural similarity to known serotonin receptor modulators suggests it may influence serotonin pathways, which are critical in mood regulation and anxiety disorders .

- Antitumor Activity : Preliminary evaluations suggest that analogs of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an antineoplastic agent .

Table of Biological Activities

Notable Research

- A study conducted on piperazine derivatives indicated that compounds with similar structures to this compound demonstrated significant inhibition of tumor growth in vitro. The research highlighted the importance of structural modifications in enhancing biological activity against cancer cells .

- Another investigation focused on the neuropharmacological profile of related compounds found that they could effectively modulate neurotransmitter levels in animal models, suggesting potential applications in treating neuropsychiatric disorders .

Properties

Molecular Formula |

C21H34N2O3 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

1-(3-methylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C21H34N2O3/c1-16-6-5-7-18(12-16)23-10-8-22(9-11-23)15-17-13-19(24-2)21(26-4)20(14-17)25-3/h13-14,16,18H,5-12,15H2,1-4H3 |

InChI Key |

FOBJMCDAWKXSBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.